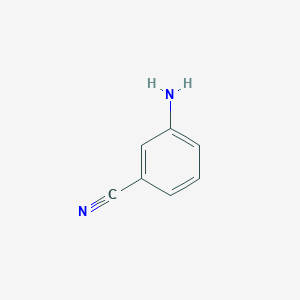

3-Aminobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPYZHXZZCTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176905 | |

| Record name | 3-Aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237-30-1 | |

| Record name | 3-Aminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2237-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002237301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15V3CW939X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzonitrile (CAS Number: 2237-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzonitrile, with the CAS registry number 2237-30-1, is a versatile aromatic amine and nitrile compound. Also known as m-cyanoaniline, it serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse chemical transformations. This guide provides a comprehensive overview of the core properties, spectral data, safety and handling protocols, and key applications of this compound, with a focus on its utility in synthetic chemistry and drug discovery.

Core Properties and Physicochemical Data

This compound is typically a brown or cream-colored crystalline solid.[1][2] It is soluble in organic solvents like methanol and demonstrates moderate solubility in water.[2][3] The compound is stable under standard laboratory conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2237-30-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆N₂ | [2][4] |

| Molecular Weight | 118.14 g/mol | [2][4][5] |

| Appearance | Brown/Cream Crystalline Solid | [1][2][6] |

| Melting Point | 48-54 °C | [1][3][4] |

| Boiling Point | 288-290 °C at 760 mmHg | [1][3][4][5] |

| Flash Point | >112 °C | [1][4] |

| Density | ~1.14 g/cm³ | [7] |

| pKa | 2.75 (at 25 °C) | [2][3] |

| Water Solubility | 0.07 M | [2] |

| Synonyms | m-Cyanoaniline, 3-Cyanoaniline | [1][2][4] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | δ (DMSO-d₆): 6.32 (s, 2H, -NH₂), 7.41 (t, J=7.5Hz, 1H), 7.52 (t, J=7.4Hz, 1H), 7.78 (t, J=7.5Hz, 1H), 8.0 (s, 1H) | [1] |

| ¹³C NMR | Characteristic peaks for aromatic carbons, nitrile carbon, and carbon attached to the amino group. | [8][9] |

| FT-IR (cm⁻¹) | ~3500-3300 (N-H stretch), ~2260-2220 (C≡N stretch), ~1680-1620 (C=C aromatic stretch), ~1650-1580 (N-H bend) | [10][11][12] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 118. Key fragments often result from the loss of HCN or cleavage of the aromatic ring. The base peak is typically the molecular ion. | [9][13] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[14]

Table 3: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Reference(s) |

| Hazard Statements | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [4][15] |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [14] | |

| H317 | May cause an allergic skin reaction. | [14][15] | |

| H319 | Causes serious eye irritation. | [4] | |

| Precautionary Statements | P261, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [14][15] |

| P301+P310, P302+P352 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water. | [15] | |

| P405, P501 | Store locked up. Dispose of contents/container to an approved waste disposal plant. | [8][14] |

Handling and Storage:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, acid anhydrides, acid chlorides, chloroformates, and oxidizing agents.[1][2]

Experimental Protocols and Applications

This compound is a valuable precursor in organic synthesis due to its reactive amino and nitrile functionalities.

Synthesis of this compound

One common laboratory-scale synthesis involves the dehydration of 3-aminobenzamide.

Protocol: Synthesis from 3-Aminobenzamide [5]

-

Dehydration: In a reaction flask equipped with a reflux condenser, suspend 3-aminobenzamide (0.75 mol) in toluene (510 g). Heat the mixture to 90-100 °C.

-

Slowly add thionyl chloride (1.72 mol) to the heated suspension. Significant gas evolution (HCl and SO₂) will be observed.

-

Maintain the temperature and continue heating until the starting material is fully dissolved and gas evolution ceases.

-

Cool the resulting solution to 50-60 °C.

-

Hydrolysis: In a separate flask, heat water (102 g) to 50-60 °C.

-

Carefully add the dehydration solution dropwise to the hot water. Control the addition rate to manage the evolution of SO₂ gas.

-

After the addition is complete, continue stirring until gas evolution stops.

-

While still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.

-

Allow the mixture to separate into layers.

-

Isolation: Separate the organic layer and cool it slowly to 0-5 °C to induce crystallization.

-

Collect the solid product by filtration, wash with cold toluene, and dry to yield this compound.

Application in Heterocyclic Synthesis: Pyrazoles

This compound is a key starting material for synthesizing various heterocyclic compounds, which are prevalent in medicinal chemistry. For example, it is used in the synthesis of substituted pyrazoles, which are known to exhibit a range of biological activities.

General Protocol: Synthesis of 1-Substituted Pyrazoles

This is a representative, multi-step synthesis where this compound could be used to introduce the aminobenzonitrile moiety into a more complex scaffold, which is then cyclized to form a pyrazole. The specific reactants and conditions would vary based on the desired final product.

-

Condensation/Substitution: React this compound with a suitable precursor containing functional groups that can react with the amino group. This step often involves forming a new C-N bond.

-

Cyclization: The intermediate from the first step is then reacted with a cyclizing agent, such as a hydrazine derivative, to form the pyrazole ring. This reaction typically proceeds via a condensation mechanism followed by intramolecular cyclization.

-

Work-up and Purification: The crude product is isolated by filtration or extraction and purified using standard techniques like recrystallization or column chromatography.

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 3-aminobenzamide.

Biological Activity: Kinase Inhibition Pathway

Derivatives of aminobenzonitriles have been investigated as kinase inhibitors. They often act as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial in many cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer.

Conclusion

This compound (CAS 2237-30-1) is a commercially available and synthetically important chemical intermediate. Its dual functionality makes it a valuable starting material for the construction of complex organic molecules, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents. Proper understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides the foundational technical information required by professionals in the fields of chemistry and drug discovery to leverage the full potential of this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound(2237-30-1) 13C NMR spectrum [chemicalbook.com]

- 9. This compound | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. MXPA97002787A - Process for the preparation of this compound replace - Google Patents [patents.google.com]

- 15. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Aminobenzonitrile, a key intermediate in the synthesis of various organic compounds.

Physicochemical Properties of this compound

This compound, also known as 3-cyanoaniline, is an aromatic organic compound that incorporates both an amino and a nitrile functional group.[1][2] These groups make it a versatile building block in the development of pharmaceuticals, dyes, and agrochemicals.[1][2]

| Property | Value |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol [1][3][4][5][6][7][8] |

| Appearance | White to light yellow or brown crystalline solid[1][2][3] |

| Melting Point | 48 - 55 °C[1][9][10] |

| Boiling Point | 288 - 290 °C[3][9][10] |

| Density | Approximately 1.1 g/cm³[3] |

| CAS Number | 2237-30-1[1][2][3] |

Experimental Protocols

The characterization of this compound typically involves standard analytical techniques to confirm its identity and purity.

Determination of Molecular Weight and Formula:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound. The resulting mass is then used to deduce the elemental composition and confirm the molecular formula of C₇H₆N₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons in the spectra provide definitive evidence for the arrangement of atoms, confirming the identity as this compound.

Purity Assessment:

-

Gas Chromatography (GC): GC is a common method to assess the purity of this compound.[1][4][9] A sample is vaporized and passed through a column. The retention time and the area of the peak corresponding to the compound are used to determine its purity relative to any impurities present.

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.

Caption: Core properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound (3-Cyanoaniline) Supplier & Manufacturer in China | Chemical Properties, Uses, Safety Data, Price & Bulk Supply [nj-finechem.com]

- 9. This compound | 2237-30-1 | TCI EUROPE N.V. [tcichemicals.com]

- 10. This compound [stenutz.eu]

3-Aminobenzonitrile chemical structure and IUPAC name

This guide provides a comprehensive overview of 3-Aminobenzonitrile, a significant chemical intermediate in various industrial and research applications. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is an organic compound consisting of a benzene ring substituted with an amino group (-NH₂) and a nitrile group (-C≡N) at positions 1 and 3, respectively.

The structure is characterized by the aromatic ring which imparts stability, while the amino and nitrile functional groups provide reactive sites for a wide range of chemical transformations.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. It typically appears as a brown or white to light yellow crystalline solid.[2][4]

| Property | Value | Reference |

| Molecular Weight | 118.14 g/mol | [2][3][5] |

| Melting Point | 48-53 °C | [4][5] |

| Boiling Point | 288-290 °C | [4] |

| Density | ~1.1 g/cm³ | [6] |

| Appearance | Brown crystalline solid | [2][4] |

| Solubility | Soluble in Methanol | [4] |

| Flash Point | 112 °C | [4] |

| pKa | 2.75 (at 25°C) | [4] |

| Topological Polar Surface Area | 49.8 Ų | [2][6] |

Experimental Protocols: Synthesis of this compound

This compound is a crucial intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[4][7] For instance, it is a precursor for Tacrine, a drug used for the treatment of Alzheimer's disease.[8] A common and high-yield laboratory-scale synthesis involves the dehydration of 3-aminobenzamide.

Protocol: Synthesis via Dehydration of 3-Aminobenzamide [8][9]

This two-step protocol involves the dehydration of 3-aminobenzamide using thionyl chloride, followed by hydrolysis.

Materials and Equipment:

-

1000 mL three-necked reaction flask with a reflux condenser and dropping funnel

-

Heating mantle and magnetic stirrer

-

3-aminobenzamide

-

Toluene

-

Thionyl chloride (SOCl₂)

-

30% Sodium hydroxide (NaOH) solution

-

Water

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Step 1: Dehydration

-

To the 1000 mL reaction flask, add 510 g of toluene and 102 g (0.75 mol) of 3-aminobenzamide.[8]

-

Begin stirring and heat the mixture to a temperature of 90-100°C.[8]

-

Slowly add 205 g (1.72 mol) of thionyl chloride to the flask via the dropping funnel.[8] A significant amount of gas (HCl and SO₂) will be evolved; ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition of thionyl chloride is complete, continue heating the reaction mixture until all solid materials have dissolved and gas evolution ceases.[8]

-

Cool the resulting solution to 50-60°C to obtain the "dehydrating liquid" for the next step.[8]

Step 2: Hydrolysis and Isolation

-

In a separate flask, add 102 g of water and heat it to 50-60°C with stirring.[8][9]

-

Carefully add the dehydrating liquid from Step 1 dropwise to the hot water.[8] Control the rate of addition to manage the evolution of SO₂ gas.

-

Once the addition is complete, continue stirring until no more gas is released.[8]

-

While the solution is still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.[8][9]

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic (toluene) layer and cool it slowly to 0-5°C with gentle stirring to induce crystallization.[8][9]

-

Filter the resulting precipitate, wash the crystals with a small amount of cold (0-5°C) toluene, and dry the product.[8]

-

This procedure typically yields approximately 80.8 g (91.3% yield) of this compound with a purity of 99.6% as determined by GC.[8][9]

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from 3-aminobenzamide as described in the protocol above.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 2237-30-1 [m.chemicalbook.com]

- 5. This compound [chembk.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 3-Aminobenzonitrile in Methanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Data Presentation: Solubility of this compound

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Quantitative Solubility | Qualitative Solubility | Source |

| Methanol | CH₃OH | Polar Protic | Data not available | Soluble | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Soluble | [3] |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Soluble | [3] |

| Ethyl Ether | (C₂H₅)₂O | Polar Aprotic | Data not available | Soluble | [3] |

| Water | H₂O | Polar Protic | 0.07 M | Moderate | [4] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, but the exact concentration at a given temperature is not specified in the cited sources. The water solubility of 0.07 M was determined at 25°C.[4]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, based on the widely used shake-flask method. This protocol can be adapted for various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifuge the vial at a controlled temperature to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification:

-

Determine the exact volume or weight of the collected filtrate.

-

Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or mol/L.

3. Safety Precautions:

-

Handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of a compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3-Aminobenzonitrile (also known as 3-cyanoaniline), a crucial intermediate in the synthesis of dyes, pigments, and pharmaceutical agents. A comprehensive understanding of its melting and boiling points is fundamental for its application in research and development, ensuring proper handling, reaction control, and purity assessment.

Core Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a cream-colored or brown crystalline substance.[1][2] Its molecular structure, featuring both an amino and a nitrile functional group, makes it a versatile building block in organic synthesis.[1]

Data Presentation: Physical and Chemical Properties of this compound

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | Reference(s) |

| Melting Point | 48-55 °C | [3][4][5] |

| 50-52 °C | [1] | |

| 54.3 °C | [2] | |

| 53 °C | [6] | |

| Boiling Point | 288-290 °C | [2][5][7] |

| 289 °C | [6] | |

| Molecular Formula | C₇H₆N₂ | [1][8] |

| Molecular Weight | 118.14 g/mol | [1][8] |

| Appearance | Cream colored to Brown Crystalline Solid | [1][2] |

| CAS Number | 2237-30-1 | [1][8] |

Experimental Protocols for Property Determination

While specific, detailed experimental reports for determining the melting and boiling points of this compound are not extensively published, the following are standard and widely accepted methodologies for organic compounds of this nature. These protocols are designed to yield accurate and reproducible results.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[3] An impurity will generally cause a depression and broadening of the melting point range.[1]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is placed on a clean, dry surface. The open end of a glass capillary tube (sealed at one end) is pressed into the powder.[9] The tube is then tapped gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9]

-

Apparatus Setup:

-

Melting Point Apparatus: The prepared capillary tube is placed into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).[3]

-

Thiele Tube: Alternatively, the capillary tube is attached to a calibrated thermometer using a small rubber band or thread.[7] The thermometer and attached capillary are then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is level with the thermometer bulb.[7]

-

-

Determination:

-

Data Recording: Two temperatures are recorded:

2.2. Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

Methodology:

-

Sample Preparation: A small amount (approximately 0.5 mL) of molten this compound is placed into a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[10]

-

Apparatus Setup: The small test tube is attached to a calibrated thermometer. This assembly is then placed into a Thiele tube filled with a suitable heating oil, ensuring the sample is fully immersed.[10]

-

Determination:

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.[11]

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[11]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

-

Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10] This indicates that the external pressure has just overcome the vapor pressure of the substance. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound such as this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Page loading... [guidechem.com]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound [stenutz.eu]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. This compound [dyestuffintermediates.com]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

3-Aminobenzonitrile spectroscopic data (1H NMR, 13C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-aminobenzonitrile (CAS No. 2237-30-1), a key intermediate in organic synthesis. The document details its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.20 | t | H-5 |

| ~6.89 | d | H-6 |

| ~6.88 | d | H-4 |

| ~5.61 | s (br) | -NH₂ |

| ~7.198 | m | H-2 |

Note: The aromatic region (H-2, H-4, H-5, H-6) presents a complex multiplet pattern. The assignments are based on typical chemical shifts for substituted benzene rings.

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 149.2 | C-3 |

| 130.6 | C-5 |

| 120.0 | C-1 |

| 119.0 | C≡N |

| 118.5 | C-6 |

| 116.5 | C-4 |

| 115.8 | C-2 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3050 | Medium | Aromatic C-H stretch |

| 2225 | Strong, Sharp | C≡N stretch |

| 1620 | Strong | N-H bend (scissoring) |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| 880, 780 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Impact (EI)

| m/z | Relative Intensity (%) | Assignment |

| 118 | 100 | [M]⁺ (Molecular Ion) |

| 91 | 24.2 | [M - HCN]⁺ |

| 64 | 8.2 | [C₅H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a reference signal.

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

For ¹H NMR , the spectrum is acquired at a frequency of 400 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , data is acquired at a frequency of 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or TMS (0 ppm). Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron impact (EI) ionization, causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions.

-

Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: Workflow of Spectroscopic Analysis.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Fragmentation of this compound.

An In-depth Technical Guide to the Reaction of 3-Aminobenzonitrile with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzonitrile is a versatile bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its aromatic amino group and nitrile functionality offer multiple reaction sites for electrophilic attack, enabling the construction of a diverse array of complex molecules and heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound with various classes of electrophiles. It includes detailed experimental protocols for key transformations, quantitative data presented in structured tables for easy comparison, and visualizations of reaction pathways to facilitate a deeper understanding of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this compound derivatives.

Core Reactivity Principles

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the nucleophilic amino group (-NH₂) and the electrophilic cyano group (-C≡N). The amino group, being an activating, ortho-, para-directing group, enhances the nucleophilicity of the aromatic ring, particularly at the C2, C4, and C6 positions. However, the primary site of electrophilic attack is typically the nitrogen atom of the amino group itself, owing to its lone pair of electrons. The cyano group is a deactivating, meta-directing group, which influences the regioselectivity of electrophilic aromatic substitution on the benzene ring.

This guide will focus on the reactions where the amino group of this compound acts as the primary nucleophile, reacting with a variety of electrophiles.

Reactions with Electrophiles: Mechanisms and Data

N-Acylation

N-acylation of this compound is a fundamental transformation that leads to the formation of N-acylaminobenzonitriles. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Mechanism: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the corresponding amide.

References

An In-depth Technical Guide to the Discovery and History of 3-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzonitrile, a pivotal intermediate in organic synthesis, has played a significant role in the development of pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the evolution of its synthesis from early methods to modern industrial-scale production. The document includes detailed experimental protocols for key synthetic routes, quantitative data summarized in structured tables, and visualizations of reaction pathways to facilitate a deeper understanding of the chemical principles and historical context surrounding this important molecule.

Introduction

This compound (m-aminobenzonitrile), with the CAS number 2237-30-1 and a molecular formula of C₇H₆N₂, is an aromatic organic compound featuring both an amino and a nitrile functional group. This unique combination of reactive sites makes it a versatile building block in the synthesis of a wide array of more complex molecules. Its historical journey from a laboratory curiosity to a commercially significant chemical intermediate reflects the broader advancements in synthetic organic chemistry over the past century and a half. This guide will trace this journey, offering a technical and historical perspective for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Early History

While the precise first synthesis of this compound is not definitively documented in readily available modern literature, its discovery can be placed within the context of the burgeoning field of aromatic chemistry in the mid-to-late 19th century. The development of reactions to manipulate functional groups on the benzene ring was a central theme of this era. Key reactions that laid the groundwork for the synthesis of aromatic nitriles include:

-

The Strecker Synthesis (1850): Although primarily focused on the synthesis of α-amino acids from aldehydes, the Strecker synthesis was the first widely recognized method for producing α-aminonitriles, demonstrating the feasibility of forming the aminonitrile moiety.[1][2][3]

-

The Griess Reaction (1858): Peter Griess's discovery of the diazotization of aromatic amines was a landmark achievement. This reaction allowed for the conversion of an amino group into a diazonium group, which could then be displaced by a variety of nucleophiles, opening a gateway to a vast number of substituted aromatic compounds.

-

The Sandmeyer Reaction (1884): Traugott Sandmeyer's discovery that diazonium salts could be smoothly converted to aryl halides and other functional groups, including nitriles (cyanation), using copper(I) salts as catalysts, provided a direct and reliable method for introducing a nitrile group onto an aromatic ring. This reaction likely represents one of the earliest practical routes to aminobenzonitriles.

Given this historical context, the first synthesis of this compound was likely achieved through the diazotization of 3-aminobenzoic acid followed by a Sandmeyer-type cyanation, or through the reduction of a nitrated benzonitrile derivative. The Beilstein Handbook of Organic Chemistry, a comprehensive repository of organic compounds, assigns the Beilstein Registry Number (BRN) 0636498 to this compound, indicating its long-standing presence in the chemical literature.[4]

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly over time, driven by the demand for higher yields, purer products, and more environmentally benign processes. The following sections detail the key historical and modern synthetic routes.

Early Synthetic Routes

a) The Sandmeyer Reaction:

A plausible early route to this compound would have involved a multi-step process starting from a readily available precursor like aniline. Nitration of aniline would produce a mixture of nitroanilines, from which the meta-isomer could be separated. Diazotization of 3-nitroaniline followed by a Sandmeyer cyanation would yield 3-nitrobenzonitrile. Subsequent reduction of the nitro group would then afford this compound.

b) The Rosenmund-von Braun Reaction (1914):

This reaction provided an alternative method for introducing a nitrile group onto an aromatic ring by treating an aryl halide with copper(I) cyanide. For the synthesis of this compound, this would involve the reaction of 3-bromoaniline or 3-chloroaniline with CuCN at elevated temperatures. While effective, this method often required harsh reaction conditions.

Modern Synthetic Methods

The primary industrial-scale syntheses of this compound today rely on two main strategies: the reduction of 3-nitrobenzonitrile and the dehydration of 3-aminobenzamide. These methods offer high yields and purity, making them economically viable.

a) Reduction of 3-Nitrobenzonitrile:

This is a common and efficient laboratory and industrial method. The starting material, 3-nitrobenzonitrile, can be prepared by the nitration of benzonitrile. The subsequent reduction of the nitro group can be achieved using various reducing agents.

-

Catalytic Hydrogenation: This is a clean and efficient method that utilizes a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to selectively reduce the nitro group.

b) Dehydration of 3-Aminobenzamide:

This method has become a prevalent industrial process due to the availability of the starting material, 3-aminobenzamide. The dehydration of the amide functional group to a nitrile is typically achieved using a dehydrating agent.

-

Thionyl Chloride: A common and effective dehydrating agent for this transformation is thionyl chloride (SOCl₂). This reaction proceeds with high efficiency and yields a product of high purity.[5][6]

Experimental Protocols

This section provides detailed methodologies for the two primary modern synthetic routes to this compound.

Synthesis of this compound via Reduction of 3-Nitrobenzonitrile

Experimental Protocol:

-

Reaction Setup: To a 100 mL single-neck flask, add 1.48 g (10 mmol) of 3-nitrobenzonitrile, 0.01 g of 10% palladium on carbon (Pd/C), and 20 mL of methanol.[6]

-

Hydrogenation: Connect the flask to a hydrogen-filled balloon to create a closed system.

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir for 8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Add 100 mL of distilled water and 100 mL of dichloromethane to the residue and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Drying and Isolation: Dry the combined organic phases with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Nitrobenzonitrile (1.48 g) | [6] |

| Product | This compound | [6] |

| Yield | 85% (1.0 g) | [6] |

Synthesis of this compound via Dehydration of 3-Aminobenzamide

Experimental Protocol:

-

Dehydration Step:

-

In a 1000 mL reaction flask equipped with a reflux condenser and cooled with salt water, add 510 g of toluene and 102 g (0.75 mol) of 3-aminobenzamide.[5][6]

-

Heat the mixture to 90-100°C.

-

Slowly add 205 g (1.72 mol) of thionyl chloride. A large amount of gas (HCl and SO₂) will be evolved.

-

After the addition is complete, continue heating until all solids have dissolved and gas evolution ceases.

-

Cool the solution to 50-60°C to obtain the "dehydrating liquid."

-

-

Hydrolysis Step:

-

In a separate 1000 mL reaction flask, add 102 g of water and heat to 50-60°C with stirring.

-

Slowly add the "dehydrating liquid" dropwise to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.

-

After the addition is complete, continue stirring until gas evolution ceases.

-

While hot, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution.

-

Allow the mixture to stand and separate into two layers.

-

Separate the organic layer and slowly cool it to 0-5°C with stirring.

-

Filter the resulting solid, wash with a small amount of cold (0-5°C) toluene, and dry to obtain this compound.[5][6]

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzamide (102 g) | [5][6] |

| Product | This compound | [5][6] |

| Yield | 91.3% (80.8 g) | [5] |

| Purity (GC) | 99.6% | [5] |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below.

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Weight | 118.14 g/mol | [4] |

| Melting Point | 50-53 °C | |

| Boiling Point | 288-290 °C | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.26 (t, J=8.0Hz, 1H), 7.07-7.04 (m, 1H), 6.94-6.89 (m, 2H), 3.92 (s, br, 2H) | [6] |

| ¹³C NMR (CDCl₃, 100MHz) | δ 146.92, 130.10, 122.05, 119.20, 117.47, 112.99 | [6] |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.

-

Tacrine Analogs: It is a key precursor in the synthesis of Tacrine, a drug used for the treatment of Alzheimer's disease.[6]

-

Kinase Inhibitors: The this compound scaffold is present in various kinase inhibitors, which are a major class of anti-cancer drugs.

-

Agrochemicals: It is also used in the synthesis of certain pesticides and herbicides.

-

Dyes and Pigments: The amino and nitrile groups can be readily modified to produce a range of dyes and pigments.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

Caption: Conceptual pathway for an early synthesis of this compound via the Sandmeyer reaction.

Caption: Overview of the two primary modern synthetic routes to this compound.

Caption: Step-by-step workflow for the synthesis of this compound from 3-aminobenzamide.

Conclusion

The journey of this compound from its likely 19th-century discovery to its current status as a key industrial intermediate is a testament to the power and elegance of organic synthesis. The evolution of its preparation, from early multi-step processes to highly efficient and scalable modern methods, highlights the continuous drive for innovation in the chemical sciences. For researchers and professionals in drug development and materials science, a thorough understanding of the history, synthesis, and properties of this versatile building block is invaluable for the design and creation of novel and impactful molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [wap.guidechem.com]

Methodological & Application

Synthesis of 3-Aminobenzonitrile from 3-Nitrobenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzonitrile is a versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of pharmaceuticals, dyes, and agrochemicals. Its synthesis from 3-nitrobenzonitrile is a fundamental transformation involving the reduction of the nitro group to an amine. This document provides detailed application notes and experimental protocols for various methods to achieve this conversion, enabling researchers to select the most suitable procedure based on available resources, desired scale, and safety considerations. The presented protocols cover catalytic hydrogenation, metal-based reductions, and the use of sodium dithionite.

Reaction Scheme

The overall chemical transformation is the reduction of the nitro group of 3-nitrobenzonitrile to the corresponding amino group, yielding this compound.

Chemical Equation:

Comparative Data of Synthesis Protocols

The following table summarizes the key quantitative data from various established protocols for the synthesis of this compound from 3-nitrobenzonitrile, allowing for a direct comparison of their efficiency and reaction conditions.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catalytic Hydrogenation | Pd/C, H₂ (balloon) | Methanol | 50 | 8 | 85 |

| Iron Reduction | Fe powder, NH₄Cl | Ethanol, Water | Reflux | 2-4 | High |

| Iron Reduction | Fe powder, Acetic Acid | Acetic Acid, Ethanol, Water | 30 | 1 | High |

| Tin(II) Chloride Reduction | SnCl₂, HCl | Ethanol | 30 | 2 | High |

| Sodium Dithionite Reduction | Na₂S₂O₄ | Dichloromethane, Water | RT - Reflux | Variable | Good |

Experimental Workflow

The general workflow for the synthesis of this compound from 3-nitrobenzonitrile involves the reaction setup, the reduction reaction itself, followed by workup and purification of the final product.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method utilizes a palladium catalyst and hydrogen gas for a clean and efficient reduction.

Materials:

-

3-Nitrobenzonitrile (1.48 g, 10 mmol)

-

10% Palladium on Carbon (Pd/C) (0.01 g)

-

Methanol (20 mL)

-

Hydrogen (H₂) gas (balloon)

-

Dichloromethane

-

Distilled water

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Hydrogen balloon

-

Rotary evaporator

Procedure:

-

To a 100 mL single-neck flask, add 3-nitrobenzonitrile (1.48 g), 10% palladium on carbon (0.01 g), and methanol (20 mL).[1]

-

Connect the flask to a hydrogen balloon to create a closed system.

-

Heat the reaction mixture to 50°C and stir for 8 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of distilled water and 100 mL of dichloromethane for extraction.[1]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the organic phase under reduced pressure to obtain this compound.[1]

-

Expected yield is approximately 1 g (85%).[1]

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This protocol employs readily available and inexpensive iron powder in the presence of an electrolyte.

Materials:

-

3-Nitrobenzonitrile

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, suspend 3-nitrobenzonitrile and iron powder (5.0 equivalents) in a mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Add a solution of ammonium chloride in water dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture slightly and filter the hot solution through a pad of Celite to remove the iron salts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography if necessary.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

This classical method uses stannous chloride in an acidic alcoholic medium.

Materials:

-

3-Nitrobenzonitrile (0.148 g, 1 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.26 g, 10 mmol)

-

Ethanol (5 mL)

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Round-bottom flask

-

Ultrasonic bath (optional, can be replaced with stirring at room temperature or gentle heating)

Procedure:

-

Dissolve 3-nitrobenzonitrile in ethanol in a round-bottom flask.[2]

-

Add SnCl₂·2H₂O to the solution.[2]

-

Stir the reaction mixture at 30°C for 2 hours (the original protocol suggests ultrasonic irradiation, but mechanical stirring is a viable alternative).[2] Monitor the reaction progress by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and 2M KOH solution.[2] Caution: Workup can be challenging due to the precipitation of tin salts. Adding Celite before neutralization and filtering can be beneficial.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate to obtain the product.

Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

This method offers a metal-free alternative for the reduction of the nitro group.

Materials:

-

3-Nitrobenzonitrile

-

Sodium dithionite (Na₂S₂O₄)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Tetrabutylammonium hydrogen sulfate (TBAHS) (as a phase-transfer catalyst, optional but recommended)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 3-nitrobenzonitrile in a suitable organic solvent like dichloromethane in a round-bottom flask.

-

In a separate container, prepare a solution of sodium dithionite in water.

-

Add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The use of a phase-transfer catalyst like TBAHS can improve the reaction rate.[3]

-

The reaction can be run at room temperature or heated to reflux to increase the rate. Monitor the progress by TLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization as needed.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-Nitrobenzonitrile and this compound are toxic and should be handled with care.

-

Hydrogen gas is flammable and forms explosive mixtures with air. Ensure there are no ignition sources when using hydrogen.

-

Acids and bases used in the workup procedures are corrosive. Handle with care.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Note and Protocol: Preparation of 3-Aminobenzonitrile via Sandmeyer Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminobenzonitrile is a crucial intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, dyes, and other fine chemicals. The Sandmeyer reaction provides a reliable method for the synthesis of aryl nitriles from aryl diazonium salts.[1][2] This application note provides a detailed protocol for the preparation of this compound starting from 3-aminophenylamine (m-phenylenediamine) through a two-step process involving diazotization followed by cyanation.

Reaction Scheme

The overall reaction involves the diazotization of one of the amino groups of m-phenylenediamine to form a diazonium salt, which is then subjected to a Sandmeyer reaction with cuprous cyanide to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| m-Phenylenediamine | 10.8 g (0.1 mol) |

| Sodium Nitrite (NaNO₂) | 7.6 g (0.11 mol) |

| Hydrochloric Acid (HCl, conc.) | 25 mL |

| Copper(I) Cyanide (CuCN) | 13.5 g (0.15 mol) |

| Sodium Cyanide (NaCN) | 9.8 g (0.2 mol) |

| Reaction Conditions | |

| Diazotization Temperature | 0-5 °C |

| Cyanation Temperature | 60-70 °C |

| Reaction Time (Diazotization) | 30 minutes |

| Reaction Time (Cyanation) | 1 hour |

| Product | |

| Theoretical Yield | 11.8 g |

| Typical Experimental Yield | 8.3 - 9.4 g (70-80%) |

| Purity | >98% (by HPLC) |

Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

-

m-Phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Sodium hydroxide (NaOH) solution (10%)

-

Distilled water

Procedure:

Part 1: Diazotization of m-Phenylenediamine

-

In the 500 mL three-necked flask, dissolve 10.8 g (0.1 mol) of m-phenylenediamine in a mixture of 25 mL of concentrated hydrochloric acid and 100 mL of water.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cooled m-phenylenediamine solution. Maintain the temperature between 0-5 °C throughout the addition. The formation of the diazonium salt is observed.[3][4]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction.[5]

Part 2: Sandmeyer Cyanation

-

In a separate beaker, prepare a solution of the cyanating agent. Carefully dissolve 13.5 g (0.15 mol) of copper(I) cyanide and 9.8 g (0.2 mol) of sodium cyanide in 100 mL of water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Gently warm the cyanide solution to approximately 60 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.[6]

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour with continuous stirring.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of 10% sodium hydroxide solution, followed by 50 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).

Visualizations

Figure 1: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium nitrite is an oxidizing agent and is toxic.

-

Concentrated hydrochloric acid is corrosive.

-

Copper(I) cyanide and sodium cyanide are highly toxic. Avoid contact with skin and inhalation. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diazotization Reaction Mechanism [unacademy.com]

- 5. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 6. lscollege.ac.in [lscollege.ac.in]

Application Notes and Protocols: 3-Aminobenzonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzonitrile, also known as 3-cyanoaniline, is a highly versatile and valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and functional materials.[1] In the realm of medicinal chemistry, this compound and its derivatives are key intermediates in the preparation of potent kinase inhibitors and other therapeutic agents, underscoring their importance in drug discovery and development.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including pyrazoles, quinolines, and fused pyrimidines. It also highlights its application in the development of kinase inhibitors.

Synthesis of Pyrazole Derivatives

This compound serves as a precursor for the synthesis of various pyrazole-containing heterocyclic systems. The amino group can be transformed into a hydrazine, which can then undergo cyclization with 1,3-dielectrophilic compounds to form the pyrazole ring. A common strategy involves the use of β-ketonitriles which react with hydrazines to yield aminopyrazoles.[4]

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile Derivatives

This protocol describes a general method for synthesizing 3-amino-1H-pyrazole-4-carbonitrile derivatives, which are valuable intermediates for further elaboration into more complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[5][6]

Step 1: Synthesis of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrile

-

To a solution of a 3-oxo-3-arylpropanenitrile (10 mmol) in an appropriate solvent, add trichloroacetonitrile (1.1 eq).

-

The reaction mixture is then treated with a suitable base and stirred at room temperature.

-

Upon completion (monitored by TLC), the reaction mixture is poured into water.

-

The solid product is collected by filtration and recrystallized from ethanol.

Step 2: Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile

-

To the (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile (10 mmol) from the previous step, add excess hydrazine hydrate (3 mL).

-

The mixture is stirred for a few minutes, during which an exothermic reaction may be observed.

-

Allow the reaction to cool to room temperature, leading to the precipitation of the product.

-

The precipitate is filtered off and recrystallized from ethanol to yield the desired 3-amino-5-aryl-1H-pyrazole-4-carbonitrile.

| Starting Material (3-Oxo-3-arylpropanenitrile) | Product (3-Amino-5-aryl-1H-pyrazole-4-carbonitrile) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 3-Oxo-3-phenylpropanenitrile | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 93 | 143-145 | IR (cm⁻¹): 3444, 3345, 3209 (NH, NH₂), 2182 (CN), 1656 (CO); ¹H-NMR (DMSO-d₆): δ 4.72 (s, 2H, NH₂), 7.38-7.46 (m, 3H, arom.), 7.50-7.58 (m, 2H, arom.), 12.10 (s, 1H, NH); MS m/z (M)⁺ = 202.[5] |

Synthesis of Quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings.[7][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[8][9][10] Derivatives of this compound, specifically 2-aminoaryl ketones, can be effectively employed in this reaction to produce highly substituted quinolines.

Experimental Protocol: Synthesis of Substituted Quinolines

This protocol outlines a general procedure for the Friedländer synthesis of quinolines using a 2-aminoaryl ketone (derived from this compound) and a ketone with an α-methylene group.

-

In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and the α-methylene ketone (1.2 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or a base (e.g., potassium hydroxide).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Solvent | Yield (%) | Reference |

| 2-Aminobenzophenone | Acetone | KOH | Ethanol | 85 | General Protocol |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TsOH | Toluene | 92 | General Protocol |

Synthesis of Fused Pyrimidine Derivatives

This compound is a valuable precursor for the synthesis of various fused pyrimidine systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.[11][12][13] The amino and nitrile functionalities can participate in cyclocondensation reactions with various reagents to construct the pyrimidine ring fused to other heterocyclic systems.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitriles (which can be derived from this compound as described previously).[6]

-

A mixture of the 3-amino-1H-pyrazole-4-carbonitrile derivative (10 mmol) and a β-dicarbonyl compound (e.g., acetylacetone, 12 mmol) in glacial acetic acid is prepared.

-

The reaction mixture is heated under reflux for several hours, with progress monitored by TLC.

-

After completion, the mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine.

| 3-Aminopyrazole Precursor | β-Dicarbonyl Compound | Reaction Time (h) | Yield (%) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Acetylacetone | 6 | 85 | [14] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | 8 | 82 | [14] |

Application in Kinase Inhibitor Synthesis

A significant application of this compound derivatives is in the synthesis of kinase inhibitors.[2][3] Many kinase inhibitors feature a heterocyclic core that can be constructed using this compound as a key building block. These inhibitors often target the ATP-binding site of kinases, playing a crucial role in cancer therapy and the treatment of other diseases.[2] For example, derivatives have shown potent inhibitory activity against Src Family Kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl.[2]

Signaling Pathway: Mechanism of Action of Src Kinase Inhibitors

Caption: Simplified signaling pathway showing the inhibitory action of a this compound-derived kinase inhibitor on the Src kinase pathway.

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

Caption: A generalized experimental workflow for the synthesis of a kinase inhibitor starting from a this compound derivative.

Drug Discovery Workflow

The versatility of this compound makes it an ideal starting point in a drug discovery workflow, particularly for generating libraries of heterocyclic compounds for high-throughput screening.

Caption: A logical workflow illustrating the role of this compound as a starting building block in a typical drug discovery process.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its ability to readily participate in a variety of cyclization and functionalization reactions provides efficient access to a rich diversity of heterocyclic structures. The protocols and data presented herein demonstrate its utility in the synthesis of pyrazoles, quinolines, and fused pyrimidines, as well as its critical role in the development of targeted therapies like kinase inhibitors. For researchers and professionals in drug development, this compound offers a reliable and versatile platform for the design and synthesis of novel bioactive molecules.

References

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. organicreactions.org [organicreactions.org]

- 9. journals.iau.ir [journals.iau.ir]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Aminobenzonitrile in the Synthesis of Bioactive Heterocyclic Compounds: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Aminobenzonitrile, a versatile aromatic building block, serves as a crucial precursor in the synthesis of a wide array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive amino group and a cyano functionality on a benzene ring, allows for diverse cyclization strategies, making it a valuable tool in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including quinolines, quinazolines, and imidazole-urea derivatives, starting from this compound.

I. Synthesis of 7-Cyanoquinoline Scaffolds: The Friedländer Annulation

The Friedländer annulation is a powerful method for the synthesis of quinolines. In the context of drug discovery, the condensation of this compound with cyclic ketones, such as cyclohexanone, leads to the formation of tetracyclic quinoline derivatives. A prominent example is the synthesis of Tacrine analogues, which are known for their acetylcholinesterase inhibitory activity and relevance in the study of Alzheimer's disease.[1]

Logical Workflow for Friedländer Annulation:

Caption: Workflow for the synthesis of Tacrine analogues via Friedländer annulation.